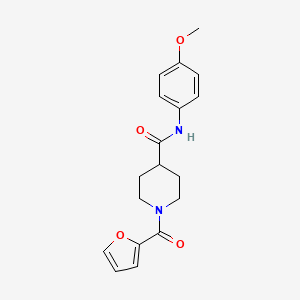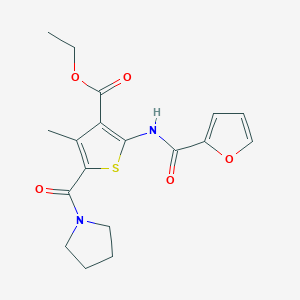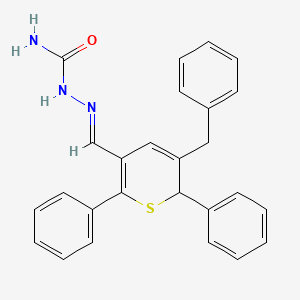
1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide, also known as FMP4, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. FMP4 belongs to the class of piperidine carboxamide derivatives, which have been extensively studied for their various biological activities.
Mécanisme D'action
The mechanism of action of 1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is not fully understood, but it is believed to act on various molecular targets involved in the pathogenesis of different diseases. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylase (HDAC). It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. It also has antioxidant properties and can protect cells from oxidative stress-induced damage. This compound has been shown to modulate the expression of various genes involved in different cellular processes, including cell proliferation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is its potential therapeutic properties in various diseases, which makes it a promising candidate for drug development. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in vivo.
Orientations Futures
There are several future directions for the research on 1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide. One of the potential areas of research is the development of this compound-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is the elucidation of the molecular targets and mechanisms of action of this compound, which can provide insights into its therapeutic properties. Additionally, the optimization of the synthesis method of this compound and the improvement of its solubility can enhance its potential for drug development.
Méthodes De Synthèse
The synthesis of 1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide involves the condensation of 4-methoxybenzaldehyde and 1-(2-furoyl)piperazine followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the reduced intermediate with 4-chloro-2-fluoro-5-nitrobenzoic acid.
Applications De Recherche Scientifique
1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common factor in many diseases, and this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective properties by reducing oxidative stress and inhibiting the production of neurotoxic proteins.
Propriétés
IUPAC Name |
1-(furan-2-carbonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-6-4-14(5-7-15)19-17(21)13-8-10-20(11-9-13)18(22)16-3-2-12-24-16/h2-7,12-13H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWWVEGPXXAJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyl-5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371042.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5371045.png)
![2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5371053.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide](/img/structure/B5371054.png)

![(4aS*,8aR*)-6-[3-(2-fluorophenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5371067.png)
![2-isopropyl-4-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidine](/img/structure/B5371068.png)
![5-[(3-acetylphenoxy)methyl]-N-(2,3-dihydroxypropyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5371076.png)

![1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-N-phenyl-3-piperidinamine](/img/structure/B5371112.png)
![N-isobutyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5371126.png)
![ethyl {4-bromo-2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5371128.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-1,1-dimethyl-2-oxoethyl]amine dihydrochloride](/img/structure/B5371146.png)